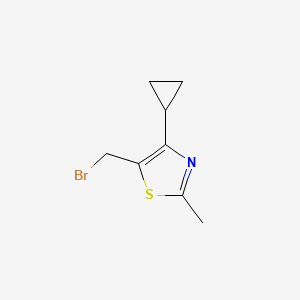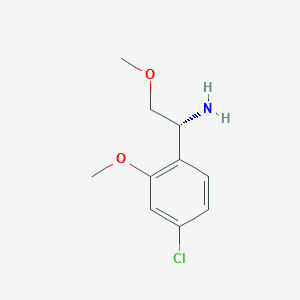
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is an organic compound that features a boronic acid functional group attached to a conjugated enone system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzyloxy-substituted enone.
Boronic Acid Introduction: The enone is then subjected to a reaction with a boronic acid derivative under palladium-catalyzed conditions, such as the Suzuki-Miyaura coupling reaction. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst such as Pd(PPh3)4.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the enone to an alkane or alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces alkanes or alcohols.
Substitution: Produces esters or amides.
Wissenschaftliche Forschungsanwendungen
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid involves its ability to interact with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the enone system.
Vinylboronic Acid: Contains a vinyl group instead of the benzyloxy-substituted enone.
Allylboronic Acid: Features an allyl group in place of the enone.
Uniqueness
(E)-(5-(Benzyloxy)-5-oxopent-1-en-1-yl)boronic acid is unique due to its conjugated enone system, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C12H15BO4 |
|---|---|
Molekulargewicht |
234.06 g/mol |
IUPAC-Name |
[(E)-5-oxo-5-phenylmethoxypent-1-enyl]boronic acid |
InChI |
InChI=1S/C12H15BO4/c14-12(8-4-5-9-13(15)16)17-10-11-6-2-1-3-7-11/h1-3,5-7,9,15-16H,4,8,10H2/b9-5+ |
InChI-Schlüssel |
LIOSWOOUVACKBX-WEVVVXLNSA-N |
Isomerische SMILES |
B(/C=C/CCC(=O)OCC1=CC=CC=C1)(O)O |
Kanonische SMILES |
B(C=CCCC(=O)OCC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


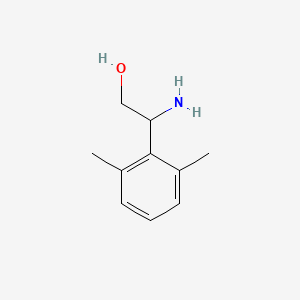
![6-Chloro-2-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B12966537.png)
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
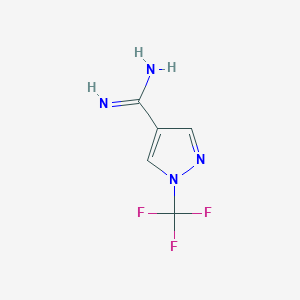
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

![(4AS,5aS)-methyl 1-(pyrazin-2-yl)-4,4a,5,5a-tetrahydro-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12966567.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
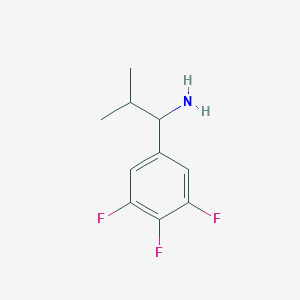
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
![3-Amino-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12966599.png)
